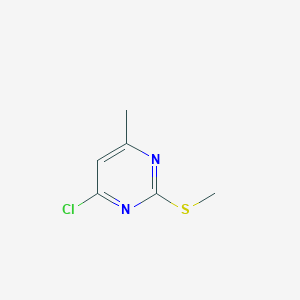

4-Chloro-6-methyl-2-(methylthio)pyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMBOXQFPLQVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286934 | |

| Record name | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17119-73-2 | |

| Record name | 17119-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 6 Methyl 2 Methylthio Pyrimidine and Its Analogues

Strategies for the Preparation of 4-Chloro-6-methyl-2-(methylthio)pyrimidine

The synthesis of this compound typically involves a multi-step process that begins with the construction of a pyrimidine (B1678525) ring, followed by the introduction of the chloro and methylthio functionalities.

Precursor Synthesis and Halogenation Reactions

A common route to this compound involves the chlorination of a 4-hydroxypyrimidine intermediate. google.com This precursor, 4-hydroxy-6-methyl-2-(methylthio)pyrimidine, can be synthesized through the condensation of S-methylisothiourea with a β-ketoester, such as ethyl acetoacetate. nih.gov This reaction provides a convenient one-pot method to access 4-pyrimidone-2-thioethers. nih.gov

Once the 4-hydroxypyrimidine intermediate is obtained, the hydroxyl group at the C-4 position is converted to a chloro group. This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com The reaction is often carried out in the presence of an organic base, such as triethylamine, and in a non-halogenated solvent like toluene or an ether. google.com This method offers a high-yield production of 4-chloro-2-methylthiopyrimidines. google.com

Thioether Formation and Methylthiolation Techniques

The introduction of the methylthio group at the C-2 position is a key step in the synthesis. This is often accomplished by using a starting material that already contains the desired thioether functionality, such as S-methylisothiourea, in the initial ring-forming condensation reaction. nih.gov The synthesis of carbon-sulfur bonds to form thioethers is a common transformation in pharmaceutical chemistry. acsgcipr.org

Alternatively, if the pyrimidine core is synthesized without the 2-methylthio group, methylthiolation can be performed on a suitable precursor. For instance, a 2-thioxopyrimidine can be S-methylated using a reagent like methyl iodide. nih.gov

Multi-step Reaction Sequences and Optimized Conditions

Condensation: Reaction of a β-ketoester with S-alkylisothiourea to form the 4-pyrimidone-2-thioether. nih.gov

Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent. google.com

The table below summarizes a representative multi-step synthesis.

| Step | Reactants | Reagents | Product |

| 1. Condensation | Ethyl acetoacetate, S-methylisothiourea | Base (e.g., sodium ethoxide), Acid | 4-hydroxy-6-methyl-2-(methylthio)pyrimidine |

| 2. Chlorination | 4-hydroxy-6-methyl-2-(methylthio)pyrimidine | Phosphorus oxychloride (POCl₃), Organic base (e.g., triethylamine) | This compound |

Derivatization Strategies of the this compound Core

The presence of the reactive chloro group at the C-4 position and the modifiable methylthio group at the C-2 position makes this compound a versatile scaffold for further chemical transformations. acsgcipr.orgnih.govresearchgate.net

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. This is a well-documented and regioselective reaction. mdpi.com

Common nucleophiles used in these reactions include:

Amines: Reaction with ammonia or primary/secondary amines leads to the formation of 4-aminopyrimidine derivatives. evitachem.com

Alkoxides: Treatment with sodium alkoxides, such as sodium ethoxide, results in the formation of 4-alkoxypyrimidines. mdpi.com

Thiolates: Reaction with sodium thiophenoxide yields 4-thiophenylpyrimidines. rsc.org

The table below provides examples of nucleophilic substitution reactions at the C-4 position.

| Nucleophile | Product |

| Ammonia | 4-Amino-6-methyl-2-(methylthio)pyrimidine |

| Sodium Ethoxide | 4-Ethoxy-6-methyl-2-(methylthio)pyrimidine |

| Sodium Thiophenoxide | 4-(Phenylthio)-6-methyl-2-(methylthio)pyrimidine |

Functionalization of the Methylthio Group

The methylthio group at the C-2 position can also be chemically modified, most commonly through oxidation. acsgcipr.org

Oxidation to Sulfoxides and Sulfones: The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone using various oxidizing agents. evitachem.comorganic-chemistry.org This transformation can alter the electronic properties and biological activity of the molecule. nih.gov For instance, oxidation can be achieved using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the reaction conditions and the stoichiometry of the oxidant. rsc.org

The table below illustrates the oxidation products of the methylthio group.

| Oxidizing Agent | Product |

| m-CPBA (1 equivalent) | 4-Chloro-6-methyl-2-(methylsulfinyl)pyrimidine |

| m-CPBA (excess) | 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine |

Reactions Involving the Methyl Group at C-6

While the chloro and methylthio groups are the most common sites for nucleophilic substitution, the methyl group at the C-6 position also possesses reactivity that can be exploited for further molecular elaboration. The acidity of the protons on the C-6 methyl group is increased by the electron-withdrawing nature of the pyrimidine ring, making it susceptible to deprotonation and subsequent reaction with electrophiles.

Key reactions involving the C-6 methyl group include:

Condensation Reactions: In the presence of a strong base, the methyl group can be deprotonated to form a carbanion. This nucleophilic species can then react with various electrophiles, such as aldehydes and ketones, in condensation reactions to form new carbon-carbon bonds. This provides a pathway to extend the side chain at the C-6 position, introducing more complex functional groups.

Oxidation: The methyl group can be oxidized to afford other functional groups. For instance, controlled oxidation can yield a hydroxymethyl or formyl group, while more vigorous oxidation can lead to a carboxylic acid. These transformations open up avenues for introducing new functionalities, such as esters or amides, at the C-6 position.

Halogenation: Under radical conditions, the methyl group can undergo halogenation to introduce one or more halogen atoms. These halogenated intermediates can then serve as precursors for further nucleophilic substitution reactions.

Alkylation and Acylation Reactions on Heteroatoms (e.g., O- and N-substituted isomers)

The chlorine atom at the C-4 position of the pyrimidine ring is a good leaving group and is readily displaced by heteroatom nucleophiles, such as amines and alcohols. This reaction creates N- and O-substituted pyrimidine analogues, which can then undergo further functionalization through alkylation or acylation.

For example, treatment of this compound with an amine (R-NH₂) leads to the formation of a 4-amino-6-methyl-2-(methylthio)pyrimidine derivative. The resulting secondary amine on the pyrimidine ring can be subsequently N-alkylated or N-acylated under basic conditions. Microwave-assisted methods have been shown to facilitate the N-alkylation of various pyrimidine derivatives with high yields and selectivity. researchgate.net Similarly, reaction with an alcohol or phenoxide in the presence of a base yields a 4-alkoxy- or 4-aryloxy-pyrimidine, respectively.

The introduction of substituents on the exocyclic nitrogen atom can significantly influence the biological properties of the resulting molecules. Studies on 2-benzylthiopyrimidine derivatives have shown that N-alkylation can enhance their antibacterial effects. researchgate.net

Table 1: Examples of Nucleophilic Substitution at C-4 and Subsequent Heteroatom Alkylation

| Starting Material | Nucleophile | Intermediate Product | Alkylation/Acylation Reagent | Final Product |

|---|---|---|---|---|

| This compound | R¹-NH₂ | N-R¹-6-methyl-2-(methylthio)pyrimidin-4-amine | R²-X (Alkyl Halide) | N-R¹,N-R²-6-methyl-2-(methylthio)pyrimidin-4-amine |

| This compound | R¹-OH / Base | 4-R¹-oxy-6-methyl-2-(methylthio)pyrimidine | - | - |

| 6-amino-2-thiouracil | Alkyl Halides (Microwave) | N-alkylated derivatives | - | - |

Introduction of Carboxylate Ester and Related Functional Groups

The introduction of a carboxylate ester group onto the pyrimidine scaffold, typically at the C-5 position, yields highly valuable synthetic intermediates. One such important analogue is ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This compound undergoes nucleophilic substitution reactions in a manner similar to its C-5 unsubstituted counterpart. rsc.org

Treatment of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with nucleophiles like dimethylamine, sodium phenoxide, or sodium thiophenoxide results in the displacement of the C-4 chloro group to yield the corresponding substitution products. rsc.org Interestingly, reactions with certain nucleophiles can also lead to the displacement of the methylthio group at the C-2 position. For instance, reaction with an excess of sodium methoxide can lead to the substitution of both the chloro and the methylthio groups, yielding methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org This demonstrates the lability of the methylthio group under specific reaction conditions. rsc.org

Control of Regioselectivity and Stereoselectivity in Syntheses

Regioselectivity is a critical consideration in the synthesis of substituted pyrimidines, particularly when multiple reactive sites are present. In analogues of this compound that contain multiple halogen substituents, the outcome of a nucleophilic substitution reaction is highly dependent on the reaction conditions and the nature of the nucleophile.

For instance, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) at room temperature proceeds with high regioselectivity. The substitution occurs exclusively at one of the chloro positions to give 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield. mdpi.comresearchgate.net This selective monosubstitution is synthetically valuable as it leaves a reactive chloro group for subsequent transformations. mdpi.comresearchgate.net

Similarly, studies on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia have shown that the displacement occurs regioselectively at the C-4 position, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the primary product. researchgate.net In more complex systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, chemoselectivity can be controlled by the choice of base and nucleophile. Anilines and secondary amines selectively displace the C-4 chloride, whereas deprotonated anilines can displace the sulfone group at C-2. researchgate.net

Stereoselectivity is generally not a factor in reactions involving the aromatic pyrimidine ring itself. However, it becomes an important consideration when introducing chiral centers in the side chains attached to the ring or during the construction of fused ring systems with stereogenic centers.

Synthetic Utility in Complex Molecular Architectures

Building Block Applications in Divergent Synthesis

This compound and its analogues are powerful building blocks for divergent synthesis, allowing for the creation of a wide array of derivatives from a common intermediate. The differential reactivity of the chloro, methylthio, and methyl groups allows for a stepwise and controlled functionalization of the pyrimidine core.

A typical synthetic strategy involves:

Nucleophilic Aromatic Substitution (SₙAr): The C-4 chloro group is readily displaced by various nucleophiles, including amines, alcohols, and thiols.

Cross-Coupling Reactions: The chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with arylboronic acids, to form C-C bonds and introduce aryl substituents at the C-4 position. mdpi.com

Oxidation of the Methylthio Group: The sulfur atom of the methylthio group can be selectively oxidized to a sulfoxide or a sulfone. This transformation alters the electronic properties of the pyrimidine ring and makes the sulfonyl group a good leaving group for a second nucleophilic substitution. mdpi.com

This stepwise functionalization allows for the synthesis of diverse libraries of polysubstituted pyrimidines, which are useful in medicinal chemistry and materials science. The analogue 4-chloro-6-methoxy-2-(methylthio)pyrimidine is considered a versatile scaffold for such synthetic endeavors. mdpi.comchemicalbook.com

Table 2: Divergent Reactions of the Pyrimidine Scaffold

| Reactive Site | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| C-4 Chloro | Nucleophilic Substitution | Amines, Alcohols, Thiols | 4-Amino/Alkoxy/Thio-pyrimidines |

| C-4 Chloro | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 4-Aryl-pyrimidines |

| C-2 Methylthio | Oxidation | m-CPBA | 2-Methylsulfonyl-pyrimidines |

| C-6 Methyl | Condensation | Base, Aldehydes/Ketones | C-6 Substituted Alkenes |

Scaffold for Constructing Fused and Biheterocyclic Systems

The functional groups on the this compound core make it an excellent starting material for the construction of fused and biheterocyclic systems. These more complex structures are of great interest in medicinal chemistry. Condensation reactions are a key method for building these polycyclic systems. mdpi.comchemicalbook.com

For example, a 4-amino-substituted pyrimidine can be used as a precursor to synthesize purine (B94841) analogues. If a functional group is introduced at the C-5 position (e.g., a nitro or cyano group), it can be reduced or hydrolyzed and then cyclized with a one-carbon unit to form a fused imidazole ring, characteristic of the purine structure.

Similarly, by introducing appropriate functional groups onto the side chains attached at C-4 and C-6, intramolecular cyclization reactions can be induced to form a variety of fused heterocyclic systems. For example, a pyrimidine bearing a hydrazine at C-4 and a keto group on a C-6 sidechain could cyclize to form a pyridazino[4,5-d]pyrimidine system. The versatility of the starting pyrimidine allows for the strategic placement of reactive handles, enabling the synthesis of a broad range of complex heterocyclic architectures.

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 6 Methyl 2 Methylthio Pyrimidine

Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The high electronegativity of these nitrogen atoms results in a significant withdrawal of electron density from the carbon atoms of the ring. uoanbar.edu.iq This electronic characteristic renders the pyrimidine nucleus electron-deficient and, consequently, generally unreactive towards electrophilic substitution reactions, much like a highly deactivated benzene (B151609) ring. uoanbar.edu.iq Any electrophilic attack would require harsh reaction conditions. uoanbar.edu.iq

Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for this class of compounds. The positions most activated for nucleophilic attack on a pyrimidine ring are C2, C4, and C6, as they bear a partial positive charge. In 4-chloro-6-methyl-2-(methylthio)pyrimidine, the presence of the chlorine atom at C4 and the methylthio group at C2 provides two potential sites for nucleophilic substitution. The chlorine atom is an effective leaving group, making the C4 position a primary site for such reactions. Polyhalogenated pyrimidines are well-regarded as flexible scaffolds that can be readily modified through nucleophilic aromatic substitution. researchgate.net

Substitution Reactions of the Chlorine Atom

The chlorine atom at the C4 position of this compound is the most common site for chemical modification. It serves as a good leaving group and can be readily displaced by a wide variety of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic building block.

Studies on analogous compounds demonstrate the facility of this substitution. For instance, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) reacts selectively with sodium ethoxide in ethanol (B145695) at room temperature to replace one of the chlorine atoms, yielding an ethoxy-substituted product. mdpi.comresearchgate.net This indicates the high reactivity of the chloro-substituted positions. Similarly, other nucleophiles such as amines and alcohols can displace the chloride on related scaffolds. mdpi.com In reactions involving 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines and secondary aliphatic amines have been shown to selectively displace the chloride group at C4 in the presence of weak bases. researchgate.net

Beyond simple substitution, the chlorine atom also enables carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effectively used with similar 4-chloropyrimidine (B154816) scaffolds to introduce aryl and other carbon-based substituents. mdpi.com

| Nucleophile Type | Example Reagent | Product Type | Reference |

|---|---|---|---|

| Alkoxides | Sodium Ethoxide (EtONa) | 4-Ethoxy-6-methyl-2-(methylthio)pyrimidine | mdpi.comresearchgate.net |

| Amines | Anilines, Aliphatic Amines | 4-Amino-6-methyl-2-(methylthio)pyrimidine derivatives | mdpi.comresearchgate.net |

| Phenoxides | Sodium Phenoxide | 4-Phenoxy-6-methyl-2-(methylthio)pyrimidine | rsc.org |

| Thiolates | Sodium Thiophenoxide | 4-(Phenylthio)-6-methyl-2-(methylthio)pyrimidine | rsc.org |

| Organoboron Reagents | Arylboronic acids (via Pd-catalysis) | 4-Aryl-6-methyl-2-(methylthio)pyrimidine | mdpi.com |

Oxidative Transformations of the Methylthio Group

The methylthio (-SCH₃) group at the C2 position introduces another dimension to the compound's reactivity. The sulfur atom is in a low oxidation state and is susceptible to oxidation by various oxidizing agents. This transformation is a key strategy for modulating the reactivity of the C2 position.

The methylthio group can be oxidized first to a methylsulfinyl (sulfoxide, -SOCH₃) group and subsequently to a methylsulfonyl (sulfone, -SO₂CH₃) group. mdpi.comnih.gov This oxidation significantly alters the electronic properties of the substituent, making it a much stronger electron-withdrawing group.

Crucially, the methylsulfonyl group is an excellent leaving group, often more labile than a chlorine atom under certain conditions. researchgate.net This allows for a second, distinct nucleophilic substitution to occur at the C2 position. This two-step process of oxidation followed by substitution provides a strategic pathway to synthesize 2,4-disubstituted pyrimidine derivatives that might be inaccessible through direct methods. For example, in studies with 4,6-dichloro-2-(methylsulfonyl)pyrimidine, sterically unhindered primary aliphatic amines were found to selectively displace the sulfone group over the chlorine atoms. researchgate.net

| Functional Group | Oxidation State of Sulfur | Chemical Formula | Reactivity as Leaving Group | Reference |

|---|---|---|---|---|

| Methylthio (Thioether) | -2 | -SCH₃ | Poor | mdpi.com |

| Methylsulfinyl (Sulfoxide) | 0 | -SOCH₃ | Moderate | nih.gov |

| Methylsulfonyl (Sulfone) | +2 | -SO₂CH₃ | Excellent | mdpi.comresearchgate.net |

Stability and Reactivity Profiles in Diverse Reaction Environments

This compound is generally a stable compound under normal laboratory conditions. chemimpex.comfishersci.com This stability is advantageous, allowing it to be stored and handled without special precautions, which contributes to its utility as a reliable synthetic intermediate. chemimpex.com

However, its reactivity is highly influenced by the specific reaction environment. The compound's stability is compromised in the presence of strong oxidizing agents, which will readily transform the methylthio group as described previously. fishersci.com Conditions to avoid include contact with incompatible materials. fishersci.com

The pH of the reaction medium also plays a critical role. In acidic environments, the lone pair of electrons on the ring nitrogen atoms can be protonated. This protonation increases the electron deficiency of the pyrimidine ring, further activating it for nucleophilic attack. Conversely, basic conditions are often employed to facilitate nucleophilic substitution reactions by deprotonating the incoming nucleophile (e.g., an alcohol or amine), thereby increasing its nucleophilicity. The choice of solvent and base is crucial for controlling the chemoselectivity of reactions, particularly when multiple reactive sites are present. researchgate.net

Pathways for Further Functionalization and Analog Generation

The structural features of this compound make it a versatile scaffold for generating a diverse library of chemical analogs. chemimpex.com Several distinct pathways for functionalization can be exploited, allowing for the selective introduction of new functional groups at different positions on the pyrimidine ring.

Nucleophilic Substitution at C4: This is the most direct functionalization pathway. The chlorine atom can be displaced by a vast array of O-, N-, and S-centered nucleophiles, providing straightforward access to a wide range of 4-substituted pyrimidine derivatives. rsc.org

Palladium-Catalyzed Cross-Coupling at C4: For the introduction of carbon-based substituents such as aryl, heteroaryl, or alkyl groups, palladium-catalyzed reactions like the Suzuki-Miyaura coupling are highly effective, as demonstrated on analogous systems. mdpi.com This greatly expands the structural diversity of accessible analogs.

Oxidation and Substitution at C2: This two-step strategy allows for selective functionalization at the C2 position. The methylthio group is first oxidized to the highly reactive methylsulfonyl group, which is then displaced by a nucleophile. This pathway is particularly valuable because it offers regioselectivity that is complementary to the direct substitution at C4. researchgate.net

Condensation Reactions: For related pyrimidine structures, condensation reactions have been used to generate fused polycyclic systems. mdpi.com This suggests that the core pyrimidine ring of this compound can serve as a foundation for building more complex heterocyclic frameworks.

Through the strategic application of these reaction pathways, chemists can systematically modify the compound to synthesize novel molecules for applications in drug discovery and agricultural science. chemimpex.com

Design, Synthesis, and Biological Evaluation of Derivatives of 4 Chloro 6 Methyl 2 Methylthio Pyrimidine

Derivatives with Potential Pharmaceutical Applications

The inherent reactivity of the pyrimidine (B1678525) core, particularly the chlorine atom at the 4-position, makes 4-chloro-6-methyl-2-(methylthio)pyrimidine a key intermediate in the synthesis of diverse heterocyclic compounds. chemimpex.comchemimpex.com Researchers have successfully leveraged this reactivity to create libraries of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects. ijrpr.comresearchgate.netnih.gov

Antineoplastic and Anti-cancer Agents Targeting Cell Proliferation Pathways

Pyrimidine derivatives are a cornerstone in the development of anticancer therapies, with many exhibiting potent antiproliferative activity. ijrpr.comekb.eg The structural similarity of the pyrimidine ring to the purine (B94841) bases found in DNA and RNA allows these compounds to interfere with various cellular processes critical for cancer cell growth and survival. ijrpr.comresearchgate.net

Derivatives of this compound have been investigated as inhibitors of key enzymes involved in cell proliferation, such as epidermal growth factor receptor (EGFR) kinases. For instance, a series of 2,4-dichloro-6-methylpyrimidine (B20014) derivatives were designed and synthesized as potential inhibitors of EGFR kinase. One promising compound, L-18, demonstrated significant inhibitory activity against the EGFRT790M/L858R mutant kinase and strong antiproliferative effects against H1975 cancer cells. nih.gov This compound was also shown to induce apoptosis and inhibit cell migration and invasion in a dose-dependent manner. nih.gov

The antiproliferative activity of various pyrimidine derivatives has been evaluated against a range of cancer cell lines, as highlighted in the table below.

| Derivative Type | Cancer Cell Line(s) | Observed Effect |

| N4-hydrazone derivatives of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | A549 (lung) and MCF-7 (breast) | Potent antiproliferative activity. ijrpr.com |

| Pyrido[2,3-d]pyrimidine-4(3H)-one derivatives | PC-3 (prostate) | High inhibitory activity against EGFRWT and EGFRT790M, induced cell cycle arrest and apoptosis. ijrpr.com |

| Pyrimidine-hydrazone hybrids with dihydronaphthalene and alkylamine chains | LoVo (colon), LoVo/DX (resistant colon), MCF-7 (breast), A549 (lung), HeLa (cervical), CCRF-CEM (leukemic lymphoblasts), THP-1 (monocytic) | Inhibitory activity on the proliferation of all tested cancer cell lines. nih.govencyclopedia.pub |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives | MCF-7 (breast), HeLa (cervical), HCT-116 (colon) | Cytotoxic activity, with some compounds showing high selectivity against colon cancer cells. mdpi.com |

Anti-inflammatory and Immunomodulatory Compounds (e.g., PI3K Inhibitors, p110δ, p110γ isoforms)

The pyrimidine scaffold is also a key feature in the design of anti-inflammatory and immunomodulatory agents. nih.gov These compounds often target specific signaling pathways involved in the inflammatory response. One of the most significant targets in this area is the phosphoinositide 3-kinase (PI3K) family of enzymes, particularly the p110δ and p110γ isoforms, which are crucial for the function of immune cells. mdpi.comnih.gov

Derivatives based on a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been developed as highly selective inhibitors of PI3Kδ. mdpi.com These inhibitors are designed to bind within the ATP-binding site of the p110δ subunit, with specific interactions leading to high selectivity over other PI3K isoforms. mdpi.commdpi.com For example, the compound CPL302253, an indol-4-yl-pyrazolo[1,5-a]pyrimidine derivative, exhibited an IC50 of 2.8 nM for PI3Kδ and is being explored as a potential inhaled treatment for asthma. mdpi.com The development of such isoform-specific inhibitors is crucial for minimizing off-target effects and improving the therapeutic index of these drugs. nih.gov

The immunomodulatory effects of pyrimidine derivatives are also being explored. The immunomodulatory drugs (IMiDs) thalidomide, pomalidomide, and lenalidomide (B1683929) have been used in the treatment of multiple myeloma. nih.gov Research into novel IMiD analogues has led to the development of efficient synthetic routes to access a variety of these compounds. nih.gov

Antimicrobial and Antiviral Agents (e.g., Anti-HIV, Anti-Hepatitis C)

The broad biological activity of pyrimidine derivatives extends to their use as antimicrobial and antiviral agents. nih.gov Several clinically approved drugs for treating bacterial and viral infections are based on the pyrimidine structure. nih.govencyclopedia.pub

In the realm of antiviral research, pyrimidine derivatives have shown promise as inhibitors of hepatitis C virus (HCV) replication. nih.govresearchgate.net Specifically, compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of the HCV RNA-dependent RNA polymerase (RdRp). nih.gov Optimization of these compounds has led to derivatives with low nanomolar potencies in biochemical assays. nih.gov Additionally, fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, have been synthesized and shown to possess subnanomolar potency in cell culture HCV replicon assays for both genotype 1a and 1b. researchgate.net The NS5B polymerase and the NS3/4A protease are key targets for these inhibitors. nih.govacs.org

The anti-HIV activity of pyrimidine derivatives is also a significant area of research, with several pyrimidine-based drugs being used in clinical practice. nih.govencyclopedia.pub

Central Nervous System (CNS) Agents (e.g., Anxiolytics, Antimigraine Agents)

Derivatives of pyrimidine have been investigated for their potential to treat central nervous system disorders. Research has shown that certain pyrimidine-based compounds exhibit anxiolytic, sedative, and hypnotic properties. researchgate.netalliedacademies.org

A series of pyrimidine thioethers have been identified as having antidepressant, anxiolytic, performance-enhancing, and nootropic activities. nih.gov Furthermore, pyrimidine-based diazepine (B8756704) derivatives have been synthesized and shown to possess better sedative and hypnotic effects compared to diazepam, along with an improvement in locomotor activity. alliedacademies.org

While direct evidence linking this compound derivatives to selective serotonin (B10506) receptor antagonism is not extensively detailed in the provided context, the broader class of pyrimidine derivatives has been explored for its interaction with various CNS targets. The development of selective antagonists for serotonin receptors, such as 5-HT2B and 5-HT2C, is a key strategy in the treatment of conditions like migraines and anxiety.

Other Therapeutically Relevant Compounds (e.g., Cardiotonics, Adenosine (B11128) Receptor Antagonists, Protein Kinase Inhibitors)

The therapeutic potential of this compound derivatives extends beyond the previously mentioned categories.

Cardiotonic Agents: Certain 2,4-disubstituted pyrimidine derivatives have been evaluated for their cardiotonic activity. One such compound, 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid, was identified as a potent positive inotropic agent. acs.orgnih.gov Its mechanism of action is thought to involve antagonism of the negative influence of endogenous adenosine on the heart. acs.orgnih.gov

Adenosine Receptor Antagonists: The interaction with adenosine receptors is a recurring theme in the biological activity of pyrimidine derivatives. The aforementioned cardiotonic agent's activity is linked to adenosine antagonism. acs.orgnih.gov Additionally, a series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their affinity to the A1 adenosine receptor. researchgate.net

Protein Kinase Inhibitors: The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a privileged structure for the development of kinase inhibitors for cancer treatment. rsc.org This is due to its structural similarity to the adenine (B156593) ring of ATP, allowing these molecules to effectively bind to the hinge region of kinase active sites. rsc.org This has led to the development of several clinically successful kinase inhibitors. rsc.org

Derivatives with Agrochemical Relevance

The pyrimidine scaffold is central to the development of modern crop protection agents. chemimpex.comchemimpex.com Derivatives of this compound are instrumental as intermediates in the synthesis of various herbicides, fungicides, and other agrochemicals designed to improve crop yields while minimizing environmental impact. chemimpex.comchemimpex.com

Derivatives of this compound are particularly significant in the creation of sulfonylurea herbicides. researchgate.net These herbicides are known for their high efficiency, which is achieved by inhibiting the acetolactate synthase (ALS) enzyme, crucial for the biosynthesis of essential amino acids in plants. mdpi.com Research has focused on modifying the pyrimidine ring to develop new sulfonylurea compounds with potent herbicidal activity. researchgate.net

Studies involving the synthesis of chlorsulfuron (B1668881) derivatives have shown that compounds incorporating a 4,6-disubstituted pyrimidine moiety can maintain high herbicidal activity. mdpi.comnih.gov This strategic substitution is aimed at creating new herbicides that possess not only high efficacy but also favorable degradation rates in soil and improved crop safety. mdpi.comnih.gov

Table 1: Research Findings on Herbicidal Activity of Pyrimidine-Substituted Sulfonylureas

| Derivative Class | Key Finding | Reference |

|---|---|---|

| Pyrimidine-Substituted Sulfonylureas | Novel synthesized compounds exhibit potent herbicidal activity in greenhouse bioassays. | researchgate.net |

| 4,6-Disubstituted Pyrimidine Derivatives | These derivatives were found to maintain high herbicidal activity. | mdpi.com |

The this compound structure is a key component in the synthesis of novel fungicides. chemimpex.com Research has demonstrated that its derivatives can be effective against a range of plant fungal pathogens. researchgate.netacs.org

One area of investigation involves the synthesis of 2-(methylthio)-4-methylpyrimidine carboxamides. Several compounds from this series have exhibited significant in vitro antifungal activity against pathogens such as Sclerotinia sclerotiorum. researchgate.net Another approach has been the synthesis of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives, which have shown excellent activity against S. sclerotiorum and good efficacy against Thanatephorus cucumeris. acs.org

Table 2: In Vitro Fungicidal Activity of Selected Pyrimidine Derivatives

| Derivative Type | Target Pathogen | Efficacy | Reference |

|---|---|---|---|

| Pyrimidine Carboxamides | Sclerotinia sclerotiorum | Some compounds showed >60% inhibitory rates. | researchgate.net |

| 4-chloro-6-phenoxy-2-phenylpyrimidines | Sclerotinia sclerotiorum | Inhibition rates of 89–97% at 50 mg/L. | acs.org |

| 4-chloro-6-phenoxy-2-phenylpyrimidines | Thanatephorus cucumeris | Inhibition rates of 50–89% at 50 mg/L. | acs.org |

The development of novel insecticides is critical for managing mosquito vectors that transmit serious diseases. nih.gov Pyrimidine derivatives have been designed and synthesized to create new bioactive molecules for mosquito control. nih.gov A series of novel pyrimidine derivatives incorporating a urea (B33335) pharmacophore were tested for their biological activity against Aedes aegypti, the yellow fever mosquito. nih.gov Several of these compounds demonstrated insecticidal activity against both larval and adult mosquitoes, indicating their potential as lead compounds for new insecticides. nih.gov

Table 3: Insecticidal Activity of Pyrimidine-Urea Derivatives against Aedes aegypti

| Compound | Activity Noted | Finding | Reference |

|---|---|---|---|

| General Pyrimidine-Urea Series | Insecticidal Activity | Many compounds in the series exhibited activity against adult and larval mosquitoes. | nih.gov |

Beyond crop protection, derivatives of pyrimidine have been explored for their role in promoting plant growth. A series of novel S-substituted derivatives were synthesized based on 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride. researchgate.net Preliminary biological screenings of these compounds revealed that they possess a pronounced plant growth-stimulating activity. researchgate.net This discovery points to the potential for developing this class of heterosystems into new plant growth regulators. researchgate.net

Derivatives for Material Science Applications

The utility of this compound and its analogs extends beyond biological applications into the realm of material science. chemimpex.com The compound's reactive nature makes it a valuable building block for creating advanced materials. chemimpex.com

This compound is involved in the creation of specialized polymers and coatings. chemimpex.com These materials benefit from the incorporation of the pyrimidine structure, which can provide enhanced durability and greater resistance to environmental factors. chemimpex.com This characteristic is crucial for a variety of industrial applications where material longevity and performance under harsh conditions are required. chemimpex.com

Derivatives in Diagnostic Reagent Formulation

While this compound is primarily recognized as a versatile intermediate in the synthesis of therapeutic agents, the broader class of pyrimidine derivatives is gaining significant attention for its potential in the formulation of diagnostic reagents, particularly as fluorescent probes for cellular imaging and disease detection. The core pyrimidine structure serves as an effective scaffold for developing molecules that can selectively interact with biological targets and signal their presence through changes in fluorescence, offering a non-invasive and sensitive method for diagnosis. frontiersin.orgnih.gov

Research in this area focuses on modifying the pyrimidine core to create derivatives with specific photophysical properties suitable for biological applications. These modifications often aim to develop "turn-on" fluorescent probes, which are dark in their native state but emit a strong fluorescent signal upon binding to a specific analyte or entering a particular cellular environment, such as an acidic organelle. nih.govresearchgate.net This characteristic is highly desirable for diagnostic imaging as it enhances the signal-to-noise ratio, leading to clearer and more precise detection.

One strategy involves creating pyrimidine-based sensors that can detect specific pathogens. For instance, a pyrimidine derivative was fabricated into fluorescent organic nanoparticles (FONPs) to selectively detect the bacterium Pseudomonas aeruginosa. rsc.org The fluorescence intensity of these nanoparticles was observed to increase significantly in the presence of the bacterium, demonstrating their potential as a diagnostic tool for identifying infections. rsc.org

Another significant application is in cancer diagnostics. Scientists have constructed fluorescent probes by linking pyrimidine groups with fluorescent dyes like BODIPY (boron-dipyrromethene). frontiersin.orgnih.gov These bifunctional probes are designed not only to visualize cancer cells through fluorescence imaging but also to exhibit anti-tumor activity. frontiersin.orgnih.gov Such probes have demonstrated high biocompatibility and photostability, allowing for the specific localization and real-time visualization of tumor cells in both in vitro and in vivo models. frontiersin.org

Furthermore, pyrimidine derivatives have been engineered to monitor cellular processes linked to disease, such as mitophagy—the selective degradation of mitochondria. A probe, designated Z2, was designed to target mitochondria and exhibit a "turn-on" fluorescence in response to the acidic environment created during mitophagy. nih.govresearchgate.net This allows for the real-time monitoring of mitochondrial pH changes, a key indicator of this process, which is often impaired in various pathological states. nih.govresearchgate.net The ability to visualize such specific cellular events can aid in diagnosing and understanding the pathogenesis of related diseases. nih.gov

The research findings for several pyrimidine-based diagnostic probes are detailed below, highlighting their specific applications and performance characteristics.

Table 1: Performance of Pyrimidine Derivatives in Diagnostic Applications

| Derivative/Probe | Target/Application | Key Findings | Limit of Detection |

|---|---|---|---|

| Pyrimidine-based FONPs | Pseudomonas aeruginosa | Selective fluorescence enhancement in the presence of the bacterium. rsc.org | 46 CFU rsc.org |

| Pyrimidine-BODIPY Probes (d-Y-B and dO-Y-B) | HeLa Cancer Cells | High biocompatibility and photostability for in vivo tumor cell localization and visualization. frontiersin.orgnih.gov | Not Specified |

| Probe Z2 | Mitochondrial pH (Mitophagy) | "Turn-on" fluorescence under acidic conditions, enabling specific pH detection during mitophagy in HeLa cells and C. elegans. nih.govresearchgate.net | Not Specified |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloro 6 Methyl 2 Methylthio Pyrimidine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives originating from 4-chloro-6-methyl-2-(methylthio)pyrimidine is profoundly influenced by the nature of the substituents at the C-2, C-4, and C-6 positions of the pyrimidine (B1678525) ring. nih.gov Strategic alterations at these sites have led to the development of compounds with a range of therapeutic activities, including kinase inhibition for anticancer therapy. The following sections delve into the specific roles these modifications play in shaping the biological profiles of these compounds.

Significance of Chlorine at C-4 and its Replacement

The chlorine atom at the C-4 position is a pivotal feature of the parent scaffold, primarily serving as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity allows for the convenient introduction of a vast library of substituents, most commonly various amines (e.g., anilines, piperazines, piperidines), which is a critical step in building molecular diversity and tuning biological activity.

The presence of the chlorine itself can be vital for activity. For instance, in some series of pyrimidine derivatives, the replacement of hydroxyl groups with chlorine atoms at the C-4 and C-6 positions led to a significant increase in inhibitory activity against inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net This highlights that the electron-withdrawing nature of chlorine can be a key determinant of potency.

However, in many drug design campaigns, particularly in the development of kinase inhibitors, the C-4 chlorine is strategically replaced. The introduction of substituted anilines or other nitrogen-containing heterocycles at this position is a common strategy to engage with key amino acid residues in the hinge region of a kinase's ATP-binding pocket. SAR studies on 2,4-disubstituted pyrimidines have shown that the nature of the substituent introduced at C-4, whether it be an N-benzyl, N-phenethyl, or N-naphthylmethyl amine, significantly impacts the inhibitory potency and selectivity against cholinesterases. nih.gov

| Compound Series | C-4 Substituent | Observed Biological Activity |

| Pyrimidine Derivatives | -Cl | Enhanced anti-inflammatory activity researchgate.net |

| 2,4-Disubstituted Pyrimidines | -NH-benzyl | Cholinesterase Inhibition nih.gov |

| Pyrido[3,2-d]pyrimidines | -Morpholine | Potent PI3K Inhibition mdpi.com |

| 2,4-Diaminopyrimidines | Various anilines | Potent AURK/PLK Inhibition nih.gov |

Role of the Methylthio Group at C-2 and its Derivatives

The 2-(methylthio) or 2-(thiomethyl) group (-SCH3) plays a multifaceted role in the SAR of pyrimidine derivatives. While it is less reactive as a leaving group compared to a halogen, it can be readily oxidized to more reactive sulfinyl (-SOCH3) or sulfonyl (-SO2CH3) moieties. nih.gov This chemical handle allows for a secondary route of modification, further expanding the chemical space for optimization. Studies comparing the reactivity of 2-substituted pyrimidines have shown that 2-methylthio derivatives are significantly less reactive towards nucleophiles than their 2-sulfonyl counterparts, which can be advantageous for achieving selective reactions at the C-4 position first. researchgate.net

From a biological standpoint, the methylthio group itself can be crucial for activity. In a study modifying 2,4-diaminopyrimidine (B92962) derivatives, the introduction of a thiomethyl group at the C-2 position resulted in specific and potent inhibition of the EGFR protein kinase. wjarr.com In other cases, replacement of the 2-methylthio group with various alkyl or aryl amines is explored to optimize binding interactions. In a series of 2,4,6-trisubstituted pyrimidines, the nature of the substituent at the C-2 position was found to be a key determinant of antibacterial activity. mdpi.com

| C-2 Substituent | Modification | Impact on Property/Activity |

| -SCH3 (Methylthio) | Oxidation | Forms highly reactive sulfonyl group, enabling further substitution. nih.govresearchgate.net |

| -SCH3 (Methylthio) | Retention | Can be essential for specific biological targets (e.g., EGFR kinase). wjarr.com |

| -NH-R (Amino) | Replacement of -SCH3 | Allows for diverse interactions with target proteins, modulating potency. mdpi.com |

| -SR (Alkylthio) | S-Alkylation | Creates thioether derivatives with a range of biological activities. nih.gov |

Influence of the Methyl Group at C-6

While direct SAR studies focusing on the replacement of the C-6 methyl group are less common, its frequent inclusion in the design of active compounds suggests its importance. For instance, in the development of multitargeted receptor tyrosine kinase inhibitors based on a 2,6-dimethylfuro[2,3-d]pyrimidine scaffold, the methyl group was a key part of the core structure. researchgate.net Similarly, syntheses of novel bioactive compounds have been successfully carried out using 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines as starting materials, retaining the C-6 methyl group throughout the synthetic sequence. researchgate.net

Effects of Introducing Additional Heterocycles (e.g., Thiadiazoles, Oxadiazoles)

A powerful strategy in medicinal chemistry to enhance biological activity and explore new binding interactions is the "active substructure splicing" method. This involves hybridizing the core pyrimidine scaffold with other biologically active heterocyclic rings, such as 1,3,4-thiadiazoles and 1,3,4-oxadiazoles. These five-membered heterocycles are known pharmacophores that can act as hydrogen bond acceptors or donors and can be decorated with various substituents to fine-tune activity.

Research has shown that creating pyrimidine-thiadiazole hybrids can lead to compounds with potent biological effects. In one study, novel pyrimidine derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety were synthesized and showed promising antifungal activity, with some compounds exhibiting greater potency than the commercial fungicide pyrimethanil. nih.gov Other pyrimidine-thiadiazole glycosides have been investigated for their cytotoxic activities against human liver and breast cancer cell lines. nih.govrsc.org

Similarly, the incorporation of oxadiazole rings has proven effective. A derivative combining 1,3,4-oxadiazole, pyrimidine, and benzimidazole (B57391) moieties was identified as a selective COX-2 inhibitor with significant anti-inflammatory activity. acs.org These findings demonstrate that fusing or linking additional heterocyclic systems to the pyrimidine core is a valid and effective approach for developing novel therapeutic agents.

| Hybrid Structure | Linked Heterocycle | Target/Activity | Result |

| Pyrimidine-Thiadiazole | 1,3,4-Thiadiazole | Antifungal (e.g., Phomopsis sp.) | Compound 6h showed lower EC50 (25.9 µg/ml) than pyrimethanil. nih.gov |

| Pyrimidine-Thiadiazole | 1,3,4-Thiadiazole | Anticancer (HepG-2, MCF-7) | New glycoside derivatives showed cytotoxic activity. nih.govrsc.org |

| Pyrimidine-Oxadiazole | 1,3,4-Oxadiazole | Anti-inflammatory (COX-2) | Derivative showed selective COX-2 inhibition and anti-inflammatory effects. acs.org |

Analysis of Alkyl and Aryl Substituents on Activity

The introduction of various alkyl and aryl substituents, typically via replacement of the C-4 chlorine or modification of the C-2 methylthio group, is fundamental to optimizing the biological activity of pyrimidine derivatives. The size, shape, and electronic properties of these substituents dictate the interactions with the target protein.

In the context of kinase inhibitors, an aryl group at the C-4 position (often an aniline (B41778) derivative) is frequently used to interact with the hinge region of the kinase. SAR studies consistently show that the substitution pattern on this aryl ring is critical. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) at specific positions on the phenyl ring can drastically alter potency and selectivity. researchgate.net For example, a series of pyrimidine derivatives with aryl urea (B33335) moieties were synthesized, and compound 4b showed the highest cytotoxic activity against the SW480 colon cancer cell line, with an IC50 value of 11.08 µM, highlighting the importance of the specific aryl urea substitution. nih.gov

Alkyl groups, often part of larger moieties like piperazine (B1678402) or piperidine (B6355638) rings attached at C-4, also play a key role. They can provide crucial hydrophobic interactions or, if containing basic nitrogen atoms, form salt bridges with acidic residues like aspartate in the binding site. In a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the incorporation of a C-2 methylpiperazine substituent was found to be important for activity. nih.gov

Elucidation of Pharmacophores and Key Binding Motifs

Pharmacophore modeling and molecular docking studies are essential tools for understanding how pyrimidine derivatives bind to their biological targets and for guiding the rational design of new, more potent compounds. nih.govrsc.org For many classes of therapeutic targets, particularly protein kinases, a well-defined pharmacophore has emerged for pyrimidine-based inhibitors.

A common binding motif involves the pyrimidine core acting as a scaffold that mimics the adenine (B156593) ring of ATP. nih.gov The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial, as they typically form one or two key hydrogen bonds with the backbone amide residues of the "hinge region" that connects the N- and C-lobes of the kinase domain. researchgate.net This interaction anchors the inhibitor in the ATP-binding pocket.

The substituents at the C-2, C-4, and C-6 positions then project into distinct regions of the active site, determining the inhibitor's potency and selectivity.

C-4 Substituent: A bulky group, often a substituted aniline, typically occupies the hydrophobic pocket near the gatekeeper residue. The nature of this group is critical for selectivity among different kinases. rsc.org

C-2 Substituent: This group often points towards the solvent-exposed region or a ribose-binding pocket, allowing for the introduction of moieties that can improve solubility and other pharmacokinetic properties.

C-6 Substituent: The methyl group can fit into a small hydrophobic pocket, contributing to binding affinity.

Pharmacophore models derived from active pyrimidine derivatives often feature a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For example, a pharmacophore model for phenylaminopyrimidine-based BCR-ABL inhibitors included one hydrophobic group, two hydrogen bond donors, and four aromatic rings as key features for activity. Molecular docking simulations of 2,4-diaminopyrimidine derivatives into the active site of p21-activated kinase 4 (PAK4) revealed that the most potent compounds formed critical hydrogen bonds and hydrophobic interactions, rationalizing their high inhibitory activity. rsc.org

Conformational Analysis and Molecular Recognition Principles

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For derivatives of this compound, the spatial orientation of the substituent groups on the pyrimidine ring dictates the molecule's ability to fit into the binding pocket of a target protein and establish key interactions.

Molecular recognition is governed by the non-covalent interactions between the ligand (the pyrimidine derivative) and its biological target. These interactions can include:

Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors (such as amino acid residues like asparagine, glutamine, or arginine) in the active site of a protein.

Halogen Bonding: The chlorine atom at the C4 position is capable of forming halogen bonds, a specific type of non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on the protein backbone or side chain.

Hydrophobic Interactions: The methyl group at the C6 position and the methyl group of the methylthio moiety at the C2 position contribute to the hydrophobic character of the molecule. These groups can engage in van der Waals interactions with nonpolar amino acid residues (e.g., leucine, isoleucine, valine) within the binding pocket, thereby enhancing binding affinity.

π-π Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein.

Computational modeling and molecular docking studies on various pyrimidine derivatives have illustrated these binding modes. The specific geometry and electronic properties of each derivative will determine the strength and nature of these interactions, ultimately influencing its biological activity.

Relationship Between Molecular Structure and Enhanced Efficacy/Selectivity

The efficacy and selectivity of this compound derivatives are directly linked to the nature and position of their substituents. Structure-activity relationship (SAR) studies aim to decipher these connections to guide the design of more potent and specific drugs.

The substituents at the C4 and C6 positions, as well as modifications to the 2-(methylthio) group, have been shown to significantly impact biological outcomes.

The C4-Chloro Group: The chlorine atom at the C4 position is a key feature. It is a moderately reactive site susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, which can be tailored to interact with specific residues in a target's binding site. The replacement of the chloro group with different amine, ether, or thioether moieties can dramatically alter the compound's efficacy and selectivity. For instance, introducing a larger, more flexible chain could allow the molecule to access deeper regions of a binding pocket, while adding a group capable of forming specific hydrogen bonds could significantly increase potency.

The C6-Methyl Group: The methyl group at the C6 position primarily influences the steric and hydrophobic properties of the molecule. Replacing this methyl group with other alkyl groups of varying sizes can be used to probe the dimensions of the hydrophobic pocket in the target protein. A larger alkyl group might provide a better fit and stronger hydrophobic interactions, leading to enhanced efficacy. Conversely, a bulky substituent could introduce steric hindrance, preventing the molecule from binding effectively and thus reducing its activity.

The 2-(Methylthio) Group: The methylthio group at the C2 position also contributes to the lipophilicity of the molecule. Furthermore, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which alters the electronic properties and steric bulk of this substituent. Such modifications can influence the molecule's ability to form hydrogen bonds and other polar interactions, potentially leading to improved selectivity for a particular target.

The following table summarizes the generalized impact of substitutions at different positions on the pyrimidine ring on the molecule's properties and potential activity, based on established principles for pyrimidine derivatives.

| Position of Substitution | Type of Substituent | Potential Impact on Properties | Consequence for Efficacy/Selectivity |

| C4 | Replacement of Chloro with Amines, Ethers, etc. | Alters polarity, hydrogen bonding capacity, and steric bulk. | Can significantly enhance binding affinity and selectivity by targeting specific interactions in the active site. |

| C6 | Variation of Alkyl Group (e.g., ethyl, propyl) | Modifies hydrophobicity and steric profile. | Can improve efficacy by optimizing hydrophobic interactions within the binding pocket. Can also be used to fine-tune selectivity. |

| C2 | Oxidation of Methylthio to Sulfoxide/Sulfone | Increases polarity and hydrogen bonding potential. | May lead to altered binding modes and improved selectivity through new polar interactions. |

Mechanistic Investigations of Biological Activity of 4 Chloro 6 Methyl 2 Methylthio Pyrimidine Derivatives

Molecular Mechanisms of Action in Target Pathways

The biological effects of 4-Chloro-6-methyl-2-(methylthio)pyrimidine derivatives are exerted through a variety of molecular mechanisms, including enzyme inhibition, receptor binding, and interference with cellular signaling pathways. These interactions ultimately impact fundamental cellular processes such as growth, proliferation, differentiation, and survival.

Enzyme Inhibition Studies (e.g., PI3K, Protein Kinases, General Enzyme Inhibition in Metabolic Pathways)

Derivatives of pyrimidine (B1678525) are recognized for their capacity to inhibit the activity of various enzymes, playing a crucial role in cellular signaling and metabolism. Notably, their inhibitory action against phosphoinositide 3-kinases (PI3Ks) and other protein kinases has been a significant area of research. mdpi.comnih.gov

The PI3K family of enzymes is central to the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various diseases. researchgate.net Certain pyrimidine derivatives have been identified as potent inhibitors of this pathway. For instance, some morpholinopyrimidine derivatives have demonstrated the ability to inhibit PI3K, with potencies comparable to or greater than well-characterized inhibitors like ZSTK474. mdpi.com The mechanism of inhibition often involves competition with ATP at the kinase domain of the enzyme. researchgate.net

The following table summarizes the PI3K inhibitory activity of selected pyrimidine derivatives.

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| Trisubstituted Morpholinopyrimidine 1 | PI3K | ~0.1 | C4-2 | mdpi.com |

| Trisubstituted Morpholinopyrimidine 2 | PI3K | ~0.05 | C4-2 | mdpi.com |

| ZSTK474 (Reference) | PI3K | ~0.15 | C4-2 | mdpi.com |

In addition to PI3K, other protein kinases are also targeted by pyrimidine derivatives. For example, pyrazolopyrimidine derivatives have been reported as inhibitors of the ribosomal protein S6 kinase (p70S6K), another component of the PI3K/AKT/mTOR pathway. nih.gov

Receptor Binding and Modulation (e.g., Serotonin (B10506) Receptors, Adenosine (B11128) Receptors)

Investigations into the interaction of pyrimidine derivatives with cell surface receptors have revealed their potential to modulate receptor function. Specifically, certain adenosine and pyrimidine derivatives have been explored for their binding affinity to serotonin (5-HT) and adenosine receptors.

(N)-Methanocarba adenosine derivatives, which share a core heterocyclic structure with pyrimidines, have been shown to act as antagonists at 5-HT2B and 5-HT2C serotonin receptors. nih.gov Structural modifications to these molecules, such as the introduction of a 2-chloro substituent, have been found to influence their binding affinity and selectivity. nih.gov

The table below presents the binding affinities of representative (N)-methanocarba adenosine derivatives for serotonin receptors.

| Compound | Receptor | Ki (nM) | Reference |

| N6-dicyclopropyl-methyl-2-iodo-(N)-methanocarba-adenosine | 5-HT2BR | 11 | nih.gov |

| 2-chloro-N6-dicyclopropylmethyl-(N)-methanocarba-adenosine | 5-HT2BR | 17 | nih.gov |

| N6-dicyclobutyl-methyl-(N)-methanocarba-adenosine | 5-HT2CR | 73 | nih.gov |

While direct studies on this compound binding to these receptors are limited, the data from structurally related compounds suggest a potential for interaction.

Cellular Signaling Pathway Interference (e.g., PI3K/AKT pathway modulation)

The enzymatic inhibition and receptor binding activities of this compound derivatives culminate in the modulation of critical cellular signaling pathways. The PI3K/AKT pathway, a central regulator of cell survival and proliferation, is a prominent target. nih.govmdpi.com

Inhibition of PI3K by pyrimidine derivatives leads to a downstream cascade of events, including the reduced phosphorylation of AKT at key residues such as Ser473 and Thr308. mdpi.com This attenuation of AKT activation is a widely used indicator of PI3K pathway inhibition. mdpi.com The ultimate consequence of this pathway modulation is the inhibition of signals that promote cell growth and survival. nih.gov

Studies have shown that targeting the PI3K/Akt/mTOR pathway can be a therapeutic strategy in various diseases. nih.gov For example, thymoquinone, a natural compound, has been shown to inhibit the PI3K/AKT axis, leading to the downregulation of the glycolytic enzyme Hexokinase 2 and subsequent antitumor effects in colorectal cancer cells. mdpi.com

Impact on Cell Growth, Proliferation, Differentiation, and Survival

The interference with key signaling pathways by this compound derivatives has profound effects on fundamental cellular processes. A significant body of research has demonstrated the antiproliferative and cytotoxic activities of various pyrimidine derivatives against cancer cell lines. mdpi.comwjarr.com

The cytotoxic effects of these compounds are often evaluated using in vitro assays such as the MTT assay, which measures cell metabolic activity as an indicator of cell viability. mdpi.com For instance, novel indazol-pyrimidine derivatives have shown potent cytotoxic activity against breast (MCF-7), lung (A549), and colon (Caco-2) cancer cell lines, with IC50 values in the low micromolar range. mdpi.com

The table below illustrates the cytotoxic activity of selected indazol-pyrimidine derivatives.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 4a | MCF-7 | 4.08 | mdpi.com |

| Compound 4c | MCF-7 | 2.73 | mdpi.com |

| Compound 5f | MCF-7 | 1.85 | mdpi.com |

| Compound 5f | A549 | 3.62 | mdpi.com |

| Compound 5f | Caco-2 | 1.05 | mdpi.com |

| Staurosporine (Reference) | MCF-7 | 8.03 | mdpi.com |

Furthermore, certain pyrimidine derivatives have been investigated for their potential to promote osteogenesis by upregulating the expression of osteogenic genes, thereby influencing cell differentiation. nih.gov

In Vitro Biological Assay Methodologies

The elucidation of the molecular mechanisms of this compound derivatives relies on a variety of robust in vitro biological assay methodologies. These assays are designed to quantify the interaction of the compounds with their molecular targets and to measure their effects on cellular functions.

Enzyme Activity Assays (e.g., Transcreener Kinase Assay for PI3K)

To determine the inhibitory potency of compounds against enzymes like PI3K, kinase activity assays are employed. The Transcreener® ADP² Kinase Assay is a widely used platform for this purpose. bellbrooklabs.comtechnologynetworks.com This assay provides a universal method for measuring the activity of any kinase by detecting the ADP produced during the kinase reaction. technologynetworks.com

The principle of the Transcreener assay involves the immunodetection of ADP. nih.gov In a competitive format, ADP generated by the kinase reaction displaces a fluorescently labeled ADP tracer from a highly specific antibody. bellbrooklabs.com This displacement results in a change in the fluorescence properties of the tracer, which can be measured using various detection modes, including fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and fluorescence intensity (FI). bellbrooklabs.comnih.govbellbrooklabs.com

The assay is performed in a two-step "mix and read" procedure, making it suitable for high-throughput screening. nih.gov The IC50 values for inhibitors are determined by measuring the enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve. bellbrooklabs.com This methodology allows for the accurate determination of the potency of compounds like this compound derivatives as kinase inhibitors.

Receptor Binding Assays and Functional Assays

While specific receptor binding and functional assay data for this compound are not extensively detailed in publicly available literature, the broader class of pyrimidine thioethers has been investigated for their interaction with various receptors. Molecular modeling studies suggest that certain pyrimidine thioether derivatives may bind to GABA-A, melatonin, and sigma-1 receptors, indicating potential anxiolytic and antidepressant activities. nih.gov

For pyrimidine derivatives in general, receptor binding affinities have been explored for various targets. For instance, novel thiazolo[5,4-d]pyrimidine derivatives have shown high affinity for adenosine A1 and A2A receptors, with Ki values in the nanomolar and subnanomolar range, respectively. mdpi.com Such assays are crucial in determining the specific molecular targets of a compound and elucidating its mechanism of action.

Functional assays for pyrimidine derivatives often follow receptor binding studies to determine whether the compound acts as an agonist or antagonist. These assays measure the biological response elicited by the compound upon binding to its receptor.

Cell-Based Assays (e.g., for Anti-cancer, Anti-inflammatory activities)

The potential anti-cancer and anti-inflammatory properties of this compound derivatives are evaluated using a variety of cell-based assays.

Anti-cancer Activity:

The cytotoxicity of pyrimidine derivatives against various cancer cell lines is a primary focus of investigation. Commonly employed assays include:

MTT Assay: This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial succinate dehydrogenase. mdpi.comnih.gov

SRB (Sulphorhodamine B) Assay: This assay determines cell density based on the measurement of cellular protein content. nih.govnih.gov

LDH (Lactate Dehydrogenase) Assay: This method quantifies cytotoxicity by measuring the release of LDH from damaged cells.

Studies on various substituted pyrimidine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HCT-116), liver (HepG2), and lung (A549) cancer cell lines. mdpi.comnih.gov For instance, certain thieno[2,3-d]pyrimidine derivatives have shown potent antiproliferative effects against MCF-7 breast cancer cells. nih.gov

Anti-inflammatory Activity:

Cell-based assays are also instrumental in determining the anti-inflammatory potential of these compounds. Key assays include:

COX (Cyclooxygenase) Inhibition Assay: These assays measure the ability of a compound to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation. nih.govnih.gov

Measurement of Inflammatory Mediators: The inhibitory effect on the production of inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-6) in cell lines like lipopolysaccharide (LPS)-stimulated THP-1 monocytes is evaluated. nih.govmdpi.com

Reactive Oxygen Species (ROS) Assays: The antioxidant properties of the compounds are assessed by measuring their ability to reduce levels of ROS in inflammatory cell models. nih.govnih.gov

Certain pyrimidine derivatives have shown high selectivity in inhibiting the COX-2 isoenzyme. nih.govnih.gov

| Assay Type | Purpose | Common Cell Lines | Measured Parameter |

|---|---|---|---|

| MTT Assay | Evaluates cell viability and cytotoxicity | MCF-7, MDA-MB-231, HCT-116, HepG2, A549 | Mitochondrial dehydrogenase activity |

| SRB Assay | Determines cell density and cytotoxicity | THP-1 | Total cellular protein content |

| COX Inhibition Assay | Measures anti-inflammatory activity | - | Inhibition of COX-1 and COX-2 enzymes |

| Nitric Oxide (NO) Assay | Assesses anti-inflammatory potential | LPS-stimulated macrophages | Inhibition of NO production |

| ROS Assay | Determines antioxidant properties | Inflammatory cell models (e.g., THP-1) | Reduction of reactive oxygen species levels |

In Vivo Biological Evaluation Models

Following promising in vitro results, the biological activity of this compound derivatives is further investigated using in vivo animal models.

Animal Models for Disease States (e.g., Anxiolytic Models like Crawley and Goodwin two-compartment exploratory model, models for autoimmune/inflammatory disorders)

Anxiolytic Models:

The potential anxiolytic effects of pyrimidine thioethers are evaluated in established rodent models of anxiety. The Crawley and Goodwin two-compartment exploratory model (light-dark box test) is a widely used paradigm. nih.govnih.gov In this test, anxiolytic compounds typically increase the time mice spend in the illuminated compartment and the number of transitions between the light and dark chambers. nih.gov

Models for Autoimmune and Inflammatory Disorders:

A range of animal models are available to study the efficacy of compounds in treating autoimmune and inflammatory conditions. mdpi.com For assessing anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a standard acute inflammation model. The reduction in paw swelling is a measure of the compound's anti-inflammatory effect.

Assessment of Therapeutic Efficacy and Pathway Modulation

In these animal models, the therapeutic efficacy of the compounds is assessed by measuring relevant physiological and behavioral parameters. For instance, in anxiolytic studies, behavioral changes are quantified. In inflammation models, the reduction of edema and inflammatory markers is measured.

Pathway modulation studies in vivo aim to confirm the mechanism of action observed in vitro. This can involve ex vivo analysis of tissues from treated animals to measure the levels of specific enzymes, receptors, or inflammatory mediators. For example, after treatment with a pyrimidine derivative, tissue samples could be analyzed for COX enzyme activity or cytokine levels to confirm target engagement and pathway modulation in a whole-organism context.

Investigation of Metabolic Pathways and Biochemical Research Applications

Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. While specific metabolic data for this compound is limited, studies on structurally related compounds provide insights into potential metabolic transformations. For instance, research on a pyrido[3,4-d]pyrimidine derivative indicated that the introduction of a methyl group can significantly alter metabolic stability by blocking the preferred recognition site for metabolic enzymes like Cytochrome P450. acs.org This suggests that the methyl group in this compound may influence its metabolic profile.

The pyrimidine core is a fundamental component of nucleic acids, and its derivatives are involved in various metabolic pathways. chemimpex.com The catabolism of pyrimidines is an important recycling pathway in cells. The 2-(methylthio) group is also subject to metabolic transformations, such as oxidation to the corresponding sulfoxide (B87167) and sulfone, which can alter the biological activity and pharmacokinetic properties of the parent compound.

Computational Chemistry and in Silico Studies of 4 Chloro 6 Methyl 2 Methylthio Pyrimidine and Its Derivatives

Molecular Modeling for Structure-Activity Relationship Elucidation

Molecular modeling is a cornerstone in the elucidation of Structure-Activity Relationships (SAR), providing insights into how the chemical structure of a compound influences its biological activity. unifap.brresearchgate.net For pyrimidine (B1678525) derivatives, SAR studies are crucial for optimizing their therapeutic potential. These investigations involve systematically altering substituents on the pyrimidine ring and correlating these changes with effects on biological targets.

In the context of compounds structurally similar to 4-Chloro-6-methyl-2-(methylthio)pyrimidine, such as its 6-methoxy analog, SAR studies focus on pinpointing key pharmacophoric features. This involves the systematic substitution of the chloro, methyl, and methylthio groups to understand their contribution to the molecule's interaction with biological targets. The goal is to identify which modifications enhance activity and which are detrimental, thereby guiding the synthesis of more potent and selective derivatives.

Table 1: Key Substituent Effects in SAR of Pyrimidine Derivatives

| Substituent Position | Common Modifications | Potential Impact on Activity |

| C2-position | (e.g., methylthio group) | Can influence binding affinity and metabolic stability. |

| C4-position | (e.g., chloro group) | Often a key site for modification to modulate potency and selectivity. Can act as a leaving group for further synthesis. |

| C6-position | (e.g., methyl group) | Modifications can affect steric interactions within a binding site and influence solubility. |

Ligand-Protein Docking Simulations for Target Identification and Binding Mode Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is invaluable for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For analogs of this compound, molecular docking simulations are employed to model their interactions with the active sites of enzymes, such as protein kinases, which are common targets for pyrimidine-based inhibitors.